molecular formula C16H15BrIN3O2 B6062426 N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B6062426
M. Wt: 488.12 g/mol
InChI Key: RCKPQIKXNIZCSV-ZBKNUEDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as BHIA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. This compound also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and limited stability under certain conditions.

Future Directions

There are several future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, including the development of new synthetic methods to improve the yield and purity of this compound, the identification of new targets and pathways for its activity, and the evaluation of its potential applications in various disease models and clinical settings. Additionally, the development of new formulations and delivery systems for this compound may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 4-methylphenylhydrazine and acetoacetic acid. The resulting product is then treated with hydrazine hydrate to obtain this compound. This method of synthesis has been optimized and modified by various researchers to improve the yield and purity of this compound.

properties

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrIN3O2/c1-10-2-4-13(5-3-10)19-9-15(22)21-20-8-11-6-12(17)7-14(18)16(11)23/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPQIKXNIZCSV-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.